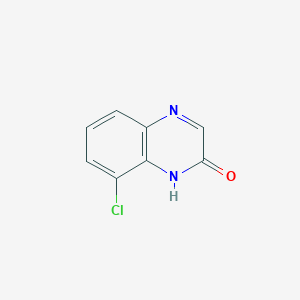

8-Chloroquinoxalin-2-ol

Description

Overview of the Quinoxaline (B1680401) Core Structure in Chemical Biology and Medicinal Chemistry

The quinoxaline nucleus is a bioisostere of other important heterocyclic systems like quinoline (B57606), naphthalene, and benzothiazole, which allows it to interact with various biological targets. nih.gov This structural feature is a key reason for the broad spectrum of pharmacological activities associated with quinoxaline derivatives. These activities include antibacterial, antifungal, antiviral, antimalarial, anticancer, and anti-inflammatory effects. wisdomlib.org The versatility of the quinoxaline core has led to its incorporation into several marketed drugs, such as the anti-leprosy agent clofazimine (B1669197) and the anti-cancer drug erdafitinib. nih.govtandfonline.com The ability to readily modify the quinoxaline structure allows chemists to fine-tune the pharmacological properties of the resulting compounds, making it a highly attractive scaffold in drug discovery. ipp.pt

Significance of Halogenated Quinoxalines, with a Focus on 8-Chloroquinoxalin-2-ol, in Contemporary Research

The introduction of halogen atoms into the quinoxaline ring system has proven to be a crucial strategy for enhancing the biological efficacy of these derivatives. Halogenation can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby modulating its pharmacokinetic and pharmacodynamic profile. mdpi.com For instance, the presence of a halogen at specific positions on the quinoxaline core has been found to be critical for the anti-leishmanial and antifungal activities of certain derivatives. mdpi.commdpi.com

Among the halogenated quinoxalines, this compound has emerged as a compound of particular interest. While the broader class of quinoxalin-2-ones has been explored for various applications, the specific substitution pattern of this compound presents unique opportunities for further chemical exploration and biological evaluation. Research into halogen-substituted indeno quinoxaline derivatives has highlighted the potential of such compounds in the pharmaceutical field. scialert.net

Scope and Research Imperatives for this compound and Analogous Scaffolds

The primary research imperative for this compound and its analogs lies in the systematic exploration of their synthetic accessibility and the detailed investigation of their biological activities. There is a need to develop efficient and versatile synthetic routes to access a diverse range of derivatives based on the this compound scaffold. This will enable a comprehensive evaluation of their structure-activity relationships (SAR).

Key research directions include:

Synthesis of Novel Analogs: Developing synthetic methodologies to introduce a variety of substituents at different positions of the this compound core.

Biological Screening: Evaluating the synthesized compounds against a wide range of biological targets, including enzymes, receptors, and microbial strains.

Mechanism of Action Studies: Elucidating the molecular mechanisms by which active compounds exert their biological effects.

Computational Modeling: Employing in silico methods to predict the biological activity and pharmacokinetic properties of new derivatives to guide synthetic efforts.

The exploration of compounds like this compound is driven by the continuous demand for new therapeutic agents to address unmet medical needs, including the rise of drug-resistant pathogens and the need for more effective cancer therapies. core.ac.uk

Compound Profile: this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 55687-19-9 |

| Molecular Formula | C₈H₅ClN₂O |

| Molecular Weight | 180.59 g/mol |

| Physical Description | Not explicitly detailed in the provided search results. |

| Solubility | Not explicitly detailed in the provided search results. |

| ¹H NMR Spectral Data | Not explicitly detailed in the provided search results. |

| ¹³C NMR Spectral Data | Not explicitly detailed in the provided search results. |

Synthesis and Reactivity

The synthesis of quinoxaline derivatives can be achieved through various methods, with a common approach being the condensation reaction of o-phenylenediamines with α-dicarbonyl compounds. wisdomlib.org For halogenated quinoxalines like this compound, the starting materials would likely be appropriately substituted o-phenylenediamines.

The reactivity of the quinoxaline ring is influenced by the presence of the two nitrogen atoms, which makes it susceptible to both electrophilic and nucleophilic attack. The chlorine atom at the 8-position of this compound represents a site for potential nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is a key feature for the generation of a library of derivatives for biological screening. The hydroxyl group at the 2-position can also be a handle for further chemical modifications.

Biological and Pharmacological Activities

While specific biological activity data for this compound is not extensively detailed in the provided search results, the broader family of quinoxaline derivatives exhibits a wide range of pharmacological properties. These include:

Antimicrobial Activity: Quinoxaline derivatives have shown potent activity against various bacteria and fungi. core.ac.uk

Anticancer Activity: Many quinoxaline-based compounds have been investigated for their antitumor properties. researchgate.net

Antiviral Activity: The quinoxaline scaffold has been incorporated into compounds with antiviral efficacy. wisdomlib.org

Enzyme Inhibition: Quinoxalinone derivatives have been identified as inhibitors of various enzymes. tandfonline.com

The presence of the chlorine atom in this compound is expected to influence its biological profile. For instance, studies on other halogenated quinoxalines have shown that the position and nature of the halogen can be critical for activity. mdpi.commdpi.com The metabolite 6-chloroquinoxalin-2-ol has been identified in studies related to the herbicide quizalofop-p-ethyl. researchgate.netepa.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for optimizing the biological activity of lead compounds. For this compound, SAR studies would involve synthesizing a series of analogs with modifications at various positions and evaluating their biological effects. Key areas for modification include:

Substitution at the 8-position: Replacing the chlorine atom with other halogens (F, Br, I) or other functional groups to probe the effect on activity.

Modification of the hydroxyl group: Converting the hydroxyl group at the 2-position into ethers, esters, or other functionalities.

Substitution on the benzene (B151609) ring: Introducing various substituents on the remaining open positions of the benzene ring to explore their impact on the biological profile.

Insights from such studies would be invaluable for the rational design of more potent and selective analogs of this compound. For example, research on other quinoxaline derivatives has shown that the introduction of specific groups can significantly enhance their therapeutic potential. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

8-chloro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-8(5)11-7(12)4-10-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRKZIXIQYVMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625484 | |

| Record name | 8-Chloroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65180-12-3 | |

| Record name | 8-Chloroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 8 Chloroquinoxalin 2 Ol Scaffolds

Reactivity of the Chloro Substituent on the Quinoxaline (B1680401) Ring

The chloro group at the C8 position of the quinoxaline ring is a key functional handle for introducing molecular diversity. Its reactivity is primarily governed by its attachment to an electron-deficient aromatic system, making it a suitable substrate for nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The carbon-chlorine bond at the C8 position is expected to be susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (chloride), proceeding through a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the quinoxaline ring system facilitates this reaction by stabilizing the intermediate.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of 8-Chloroquinoxalin-2-ol

| Nucleophile | Expected Product |

|---|---|

| Primary/Secondary Amine | 8-(Alkyl/Aryl)aminoquinoxalin-2-ol |

| Alcohol/Phenol (with base) | 8-Alkoxy/Aryloxyquinoxalin-2-ol |

Exploitation of the C-Cl Bond in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C8-Cl bond of this compound is a prime candidate for such transformations. wikipedia.orgjk-sci.comyonedalabs.com

The Suzuki-Miyaura coupling would involve the reaction of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comorganic-chemistry.org This would enable the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C8 position.

The Buchwald-Hartwig amination represents another key strategy, allowing for the coupling of the C8 position with a broad range of primary and secondary amines, amides, or carbamates. wikipedia.orgjk-sci.comorganic-chemistry.orglibretexts.orgyoutube.com This reaction is often preferred over classical SNAr for its milder conditions and broader substrate scope.

Table 2: Potential Cross-Coupling Reactions at the C8-Position

| Reaction Name | Coupling Partner | Catalyst/Base System (Typical) | Expected Product Class |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | 8-Aryl/Alkyl-quinoxalin-2-ol |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand / NaOt-Bu | 8-(R¹R²N)-quinoxalin-2-ol |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI / Base | 8-Alkynyl-quinoxalin-2-ol |

Functional Group Transformations at the Hydroxyl Moiety

The hydroxyl group at the C2 position, which exists in tautomeric equilibrium with the quinoxalin-2(1H)-one form, is another site for derivatization.

Etherification and Esterification Strategies

The hydroxyl group can be converted into ethers through O-alkylation . This is typically achieved by treating the compound with an alkyl halide in the presence of a base (e.g., K₂CO₃, NaH) to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide intermediate. organic-chemistry.orgbeilstein-journals.orgthieme-connect.de

Esterification can be accomplished by reacting this compound with carboxylic acids (under Fischer esterification conditions using an acid catalyst), acid chlorides, or acid anhydrides. medcraveonline.com These reactions would yield the corresponding 8-chloroquinoxalin-2-yl esters, which could be useful as intermediates or as final products with modified physicochemical properties.

Formation of Conjugates and Prodrugs

The hydroxyl group is an ideal attachment point for creating conjugates and prodrugs. Ester linkages are commonly employed in prodrug design because they are often stable under physiological conditions but can be cleaved by esterase enzymes in the body to release the active parent drug. For example, esterification with amino acids or other promoieties could be explored to enhance solubility or modify the pharmacokinetic profile of the parent molecule.

Modifications and Elaboration of the Quinoxaline Ring System

Beyond the chloro and hydroxyl groups, the quinoxaline ring itself can be modified. The quinoxalin-2(1H)-one tautomer possesses a reactive C3-H bond, which is susceptible to direct C-H functionalization. nih.govmdpi.com Research on the parent quinoxalin-2(1H)-one scaffold has demonstrated a variety of transformations at this position. nih.gov

These reactions often proceed via radical pathways or are mediated by transition metals. Strategies like alkylation, arylation, and acylation at the C3 position have been developed for the core quinoxalinone structure. nih.gov It is plausible that these methods could be applied to this compound to generate novel, trisubstituted derivatives, further expanding the chemical space accessible from this starting material.

Table 3: Potential C3-H Functionalization Reactions

| Reaction Type | Reagents (Examples) | Expected Product |

|---|---|---|

| Alkylation | Alkenes, K₂S₂O₈ | 3-Alkyl-8-chloroquinoxalin-2-ol |

| Arylation | Diaryliodonium salts | 3-Aryl-8-chloroquinoxalin-2-ol |

N-Oxidation Chemistry of Quinoxaline Derivatives

The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline scaffold are susceptible to oxidation, typically leading to the formation of N-oxides. This transformation significantly alters the electronic properties of the molecule, often enhancing its biological activity or providing a handle for further functionalization. The oxidation of quinoxaline derivatives can lead to either mono-N-oxides or di-N-oxides, depending on the reaction conditions and the nature of the substituents on the quinoxaline core.

The presence of an electron-withdrawing chlorine atom at the 8-position of this compound influences the electron density of the pyrazine ring, thereby affecting the ease of N-oxidation. While specific studies on the N-oxidation of this compound are not extensively detailed in readily available literature, the general principles of quinoxaline N-oxidation can be applied. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of an acid catalyst.

The resulting quinoxaline-N-oxides are versatile intermediates. The N-oxide functional group can activate adjacent positions for nucleophilic attack and can also be deoxygenated to regenerate the parent quinoxaline, serving as a protecting or directing group.

Introduction of Diverse Heteroatom-Containing Functional Groups

The this compound scaffold possesses reactive sites that allow for the introduction of various functional groups containing heteroatoms such as nitrogen, oxygen, and sulfur. The chlorine atom at the 8-position is a key site for nucleophilic aromatic substitution (SNAr) reactions. Additionally, the hydroxyl group at the 2-position can be a site for derivatization, although it exists in tautomeric equilibrium with its keto form, quinoxalin-2(1H)-one.

Nitrogen Nucleophiles: The reaction of this compound with various nitrogen-containing nucleophiles can lead to the synthesis of a diverse library of derivatives. Primary and secondary amines can displace the chlorine atom at the 8-position under suitable conditions, typically in the presence of a base and sometimes with transition-metal catalysis, to form 8-aminoquinoxalin-2-ol derivatives. These reactions are crucial for building molecules with potential biological activities, as the amino group can participate in hydrogen bonding and other key interactions.

Oxygen Nucleophiles: The chlorine atom at C8 can also be substituted by oxygen nucleophiles, such as alkoxides and phenoxides, to yield the corresponding 8-alkoxy- or 8-aryloxy-quinoxalin-2-ol derivatives. These ether linkages can modulate the lipophilicity and pharmacokinetic properties of the resulting compounds. The reactivity of the hydroxyl group at the 2-position allows for O-alkylation or O-acylation to introduce further diversity.

Sulfur Nucleophiles: Thiols and their corresponding thiolates are effective nucleophiles for the displacement of the chloro substituent, leading to the formation of 8-(thioether)quinoxalin-2-ol derivatives. These sulfur-containing compounds are of interest due to the unique chemical and biological properties associated with the sulfur atom.

The following table summarizes the potential nucleophilic substitution reactions at the C8 position of the this compound scaffold.

| Nucleophile Type | Example Nucleophile | Product Functional Group |

| Nitrogen | Primary/Secondary Amine | 8-Amino |

| Oxygen | Alcohol/Phenol | 8-Ether |

| Sulfur | Thiol | 8-Thioether |

Cycloaddition Reactions Involving the Quinoxaline Core

The quinoxaline ring system, with its embedded diene-like and dienophilic characteristics, can participate in cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems. These reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, allow for the stereocontrolled formation of new rings fused to the quinoxaline core.

Diels-Alder Reaction: The pyrazine ring of the quinoxaline system can act as a diene in [4+2] cycloaddition reactions, particularly in its electron-deficient forms. The presence of the chloro and hydroxyl/oxo groups on the this compound scaffold will influence the frontier molecular orbital energies and thus the reactivity of the system as a diene or dienophile. While specific examples involving this compound in Diels-Alder reactions are not prevalent in the literature, the general reactivity pattern of quinoxalines suggests that it could react with electron-rich dienophiles under thermal or Lewis acid-catalyzed conditions.

1,3-Dipolar Cycloaddition: The C=N bonds within the pyrazine ring can act as dipolarophiles in 1,3-dipolar cycloaddition reactions. These reactions involve the [3+2] cycloaddition of a 1,3-dipole, such as an azide, nitrile oxide, or nitrone, to the quinoxaline core. This methodology provides a direct route to the synthesis of novel heterocyclic systems fused to the quinoxaline framework. The regioselectivity and stereoselectivity of these cycloadditions are governed by the electronic and steric properties of both the quinoxaline derivative and the 1,3-dipole. The electron-withdrawing nature of the chlorine atom in this compound can enhance the dipolarophilic character of the adjacent C=N bond.

A hypothetical 1,3-dipolar cycloaddition reaction is presented in the table below:

| 1,3-Dipole | Resulting Fused Heterocycle |

| Azide (R-N3) | Triazoloquinoxaline |

| Nitrile Oxide (R-CNO) | Oxadiazoloquinoxaline |

| Nitrone (R2C=N+(R)O-) | Isoxazolidinoquinoxaline |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 8 Chloroquinoxalin 2 Ol

Identification of Key Structural Determinants for Biological Efficacy

The biological activity of quinoxaline (B1680401) derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. For 8-Chloroquinoxalin-2-ol, the interplay between the electron-withdrawing chloro group, the electron-donating hydroxyl group, and other potential modifications dictates its pharmacological profile.

The introduction of halogens into the quinoxaline nucleus is a common strategy to modulate the physicochemical properties and biological activities of these compounds. The position and type of halogen can significantly impact factors such as lipophilicity, metabolic stability, and receptor binding affinity.

While direct comparative studies on the pharmacological profiles of various halogenated isomers of this compound are not extensively documented, general SAR principles for halogenated quinoxalines and related heterocyclic systems provide valuable insights. For instance, in a series of halogenated phenoxychalcones, bromo-substituted derivatives exhibited better anticancer activity against breast cancer cell lines than their chloro-analogues. nih.gov This suggests that the nature of the halogen atom can be a critical determinant of biological efficacy.

The position of the halogen substituent is also crucial. In a study on quinoxaline-containing sulfonamides, the presence of a chloro group on the phenylsulfonamide moiety was found to influence antibacterial activity. nih.gov For this compound, the chlorine at the C-8 position influences the electron density distribution across the entire ring system, which in turn can affect its interaction with biological targets. The specific impact of this substitution pattern compared to, for example, a 6-chloro or 7-chloro substitution, would be a key area for further investigation to establish a clear SAR.

Table 1: Illustrative examples of the influence of halogenation on the antimicrobial activity of related quinoline (B57606)/quinoxaline derivatives.

| Compound | Halogen Type and Position | Target Organism | Activity |

| 5-Chloroquinolin-8-ol (Cloxyquin) | Chlorine at C-5 | Mycobacterium tuberculosis | MIC50 = 0.125 µg/mL |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Dichloro at C-5 and C-7 | Mycobacterium tuberculosis | MIC = 0.1 µM |

| Quinoxaline-sulfonamide derivative | Chloro-phenyl substituent | S. aureus | Moderate activity |

Note: The data in this table is derived from studies on related quinoline and quinoxaline structures to illustrate the general principles of halogenation effects, due to the limited availability of specific comparative data for this compound isomers.

The electronic and steric properties of substituents on the quinoxaline ring are fundamental to their biological activity. The interplay of these factors governs how the molecule interacts with its biological target.

Steric Factors: The size and spatial arrangement of substituents can also play a critical role in determining biological activity. Bulky substituents can cause steric hindrance, which may prevent the molecule from fitting into the binding pocket of a receptor or enzyme. On the other hand, a certain degree of steric bulk might be necessary for optimal interaction. For example, in a series of quinoxaline–arylfuran derivatives with antitumor activity, large substituents on the phenyl ring were found to have an unfavorable influence on their potency. nih.gov

Stereochemistry is a critical aspect of drug design, as biological systems are chiral and often exhibit stereospecific interactions with small molecules. While this compound itself is achiral, the introduction of chiral centers through substitution can lead to enantiomers with significantly different pharmacological properties.

The three-dimensional arrangement of atoms in a molecule determines how it fits into a receptor's binding site. Even subtle differences in the spatial orientation of functional groups can lead to dramatic differences in binding affinity and efficacy. A study on the stereochemistry of quinoxaline antagonist binding to a glutamate (B1630785) receptor demonstrated a highly conserved stereochemical interaction of the antagonists with the binding pocket. semanticscholar.org This underscores the importance of the precise spatial arrangement of atoms for effective receptor binding.

In another example, the stereoselective synthesis of perhydroquinoxaline-based κ receptor agonists revealed that the hydroxylated perhydroquinoxaline showed moderate affinity for the κ receptor. nih.gov Docking studies indicated that crucial interactions, such as an ionic interaction between the protonated pyrrolidine (B122466) ring of the ligand and the receptor, were retained. nih.gov This illustrates how specific stereochemical features are essential for receptor recognition and subsequent biological response. The development of chiral derivatives of this compound would, therefore, be a logical step in optimizing its bioactivity, with the expectation that one enantiomer would exhibit superior activity over the other.

SAR Studies for Specific Therapeutic Applications

The versatile quinoxaline scaffold has been explored for a wide range of therapeutic applications. The following subsections detail the SAR for anticancer, antitumor, antimicrobial, and antitubercular activities, with a focus on principles that can be applied to this compound.

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, and their SAR has been extensively studied. The quinoxaline moiety is generally considered an essential pharmacophore for anticancer activity. mdpi.com

Key SAR observations for anticancer quinoxalines include:

Substitution Patterns: The positions C-2, C-3, C-6, and C-7 are common sites for substitution to modulate anticancer activity. mdpi.com

Electron-Withdrawing Groups: The presence of an electron-withdrawing group like a chloro substituent can be beneficial. One review highlights that a chloro group can lead to higher activity compared to a bromo group or an electron-releasing methyl group. mdpi.com

Hybrid Molecules: The fusion of the quinoxaline nucleus with other heterocyclic or aromatic systems can potentiate anticancer activity. mdpi.com

Specific Substituents: In a series of quinoxaline derivatives with substituted imidazole (B134444) moieties, an o,o-dimethoxyphenyl group at the second position of the quinoxaline nucleus was found to increase activity against melanoma cells. mdpi.com

Table 2: Representative SAR data for anticancer quinoxaline derivatives.

| Compound Series | Key Structural Features | Activity |

| Quinoxaline-arylfuran derivatives | Hydrophobic substitution on the phenyl ring | Relatively low potency |

| Quinoxaline-arylfuran derivatives | Large substituents on the phenyl ring | Unfavorable influence on potency |

| Quinoxaline derivatives with imidazole substitution | o,o-dimethoxyphenyl group at C-2 | Increased activity |

| Quinoxaline derivatives | Replacement of an OCH3 group with a Cl group | Decreased activity in this specific series |

Note: This table presents general SAR trends observed in various series of quinoxaline derivatives, as specific data for this compound analogs is limited.

The quinoxaline scaffold is also a promising framework for the development of new antimicrobial and antitubercular agents.

Antimicrobial Activity: The antimicrobial activity of quinoxaline derivatives is influenced by the nature of substituents on the ring system. In a study of quinoxaline-containing sulfonamides, the presence of a strong electron-withdrawing group like a chloro atom on the phenyl ring led to maximum antibacterial activity. nih.gov This suggests that the 8-chloro substitution in this compound could contribute positively to its antimicrobial potential.

Structurally related 8-hydroxyquinolines have also been extensively studied for their antimicrobial properties. In this class of compounds, halogenation has been shown to enhance antigrowth activity against Gram-negative bacteria. researchgate.net For instance, 5-chloro-8-hydroxyquinoline (B194070) (clioquinol) and 5,7-dichloro-8-hydroxyquinoline have demonstrated potent antimicrobial effects. researchgate.net

Antitubercular Activity: Quinoxaline derivatives have emerged as a promising class of compounds with activity against Mycobacterium tuberculosis. For instance, certain quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives have shown high growth inhibition activity against M. tuberculosis and M. avium. researchgate.net

The antitubercular activity of the closely related 8-hydroxyquinolines is also well-documented. Cloxyquin (5-chloroquinolin-8-ol) has been reported to exhibit good antituberculosis activity, even against multidrug-resistant isolates. nih.gov The MICs for cloxyquin against various M. tuberculosis strains ranged from 0.062 to 0.25 µg/ml. nih.gov

Table 3: Antitubercular activity of selected quinoline derivatives.

| Compound | Key Structural Features | Target Organism | MIC |

| Cloxyquin (5-chloroquinolin-8-ol) | Chloro at C-5, Hydroxyl at C-8 | M. tuberculosis | 0.062-0.25 µg/ml |

| 8-hydroxyquinoline (B1678124) | Hydroxyl at C-8 | M. tuberculosis H37Ra | 0.125 µg/ml |

| Clioquinol (5-chloro-7-iodo-quinolin-8-ol) | Chloro at C-5, Iodo at C-7, Hydroxyl at C-8 | M. tuberculosis H37Ra | 6.25 µg/ml |

Note: The data for these structurally related quinoline compounds is provided to infer potential SAR trends for this compound.

Anti-inflammatory and Immunomodulatory Activity SAR

The quinoxaline scaffold is a recognized pharmacophore in the development of anti-inflammatory agents. researchgate.netnih.gov The anti-inflammatory properties of these derivatives are often linked to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX), various cytokines, and mitogen-activated protein kinases like p38α MAPK. researchgate.netnih.govnih.gov The structure-activity relationship (SAR) for quinoxaline derivatives highlights the critical role of substituents on the bicyclic ring system in modulating this activity.

For analogs related to this compound, the presence of a halogen, such as chlorine, at the C8 position can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with target proteins. SAR studies on related quinoxaline series have demonstrated that electron-withdrawing groups can be crucial for activity. For instance, in a series of quinoxaline-hydrazone derivatives, substitutions on the phenyl ring attached to the hydrazone moiety dramatically affected anti-inflammatory potency. Compounds with electron-donating groups (like -OH) and electron-withdrawing groups (like -Cl and -NO2) at different positions showed varied activities, indicating that electronic and steric factors are key determinants for interaction with targets like p38α MAP kinase. nih.gov

Specifically, the 2-ol (or its keto tautomer, 2-quinoxalinone) feature of this compound is vital. The oxygen atom can act as a hydrogen bond acceptor, and the N-H group of the tautomer can act as a hydrogen bond donor, facilitating crucial interactions within the binding sites of inflammatory enzymes. Studies on other quinoxalinone derivatives have shown that modifications at the N1 position and substitutions at the C3 position can fine-tune their anti-inflammatory profile, for example, by modulating AMPA receptor antagonism. researchgate.net The combination of the 8-chloro substituent and the 2-ol group in this compound thus presents a framework whose anti-inflammatory and immunomodulatory effects are dictated by these specific structural motifs.

| Structural Feature | Position | Impact on Anti-inflammatory Activity | Example Target |

|---|---|---|---|

| Electron-withdrawing group (e.g., -Cl) | C7 / C8 | Generally enhances potency | p38α MAPK |

| Hydroxyl / Oxo group | C2 | Acts as H-bond donor/acceptor, crucial for binding | COX-2 |

| Hydrazone moiety | C2 / C3 | Serves as a linker to substituted phenyl rings, modulating activity | p38α MAPK |

| Substituents on attached phenyl rings | Varies | Electronic properties (donating/withdrawing) fine-tune potency | Various kinases |

Kinase Inhibitory Activity SAR

Quinoxaline derivatives are a prominent class of kinase inhibitors, targeting a wide array of kinases involved in cell signaling and proliferation, such as Pim-1, IKKβ, ASK1, and VEGFR-2. nih.govnih.govnih.govekb.eg The SAR of these compounds is often centered on their ability to mimic the adenine (B156593) region of ATP and form key hydrogen bonds within the kinase hinge region.

The this compound scaffold contains essential features for kinase inhibition. The quinoxaline ring itself serves as the core scaffold that fits into the ATP-binding pocket. The 2-ol/oxo group is particularly important, as the N-H and C=O moieties of the 2-quinoxalinone tautomer can form critical hydrogen bond interactions with the kinase hinge region, a common binding motif for Type I and Type II kinase inhibitors.

SAR studies on various quinoxaline-based kinase inhibitors provide insights into the role of the 8-chloro substituent:

Pim-1 Kinase: In studies of quinoxaline-2-carboxylic acids as Pim-1 inhibitors, the carboxylic acid at the C2 position was found to be crucial for activity. nih.govbohrium.com While this specific series did not explore C8 substitutions extensively, related kinase inhibitor programs have shown that halogen substitutions on the benzene (B151609) ring portion of the heterocycle can modulate potency and selectivity by engaging with specific hydrophobic pockets in the active site. nih.govbohrium.com

IKKβ Kinase: A SAR study to develop inhibitors of IKKβ, a key kinase in the NF-κB pathway, identified a quinoxaline urea (B33335) analog as a potent inhibitor. nih.gov The study demonstrated that substitutions on the quinoxaline core significantly impacted activity, with an N-methyl pyrazole (B372694) substituted analog showing improved potency. This highlights that while the core provides the essential binding, peripheral modifications dictate the potency and ultimate biological effect. nih.gov

ASK1 Kinase: In the development of Apoptosis signal-regulating kinase 1 (ASK1) inhibitors, a series of quinoxaline derivatives were synthesized. The SAR exploration revealed that introducing electron-withdrawing groups, such as halogens (Br), on the quinoxaline ring led to highly potent inhibitors. A dibromo-substituted quinoxaline derivative exhibited an IC50 value of 30.17 nM. nih.gov This strongly suggests that an 8-chloro substitution would be favorable for ASK1 inhibitory activity.

| Kinase Target | Key Structural Moiety | SAR Findings |

|---|---|---|

| Pim-1 | Quinoxaline-2-carboxylic acid | The carboxylic acid at C2 is essential for potent enzymatic inhibition. nih.govbohrium.com |

| IKKβ | Quinoxaline urea | Substitutions on the quinoxaline core are well-tolerated; N-methyl pyrazole analog improved activity. nih.gov |

| ASK1 | Substituted Quinoxaline | Electron-withdrawing groups (e.g., Br) on the benzene portion of the quinoxaline ring significantly enhance inhibitory potency. nih.gov |

| VEGFR-2 | Substituted Quinoxaline | The quinoxaline nucleus is a promising scaffold for targeting the VEGFR-2 active site. ekb.eg |

Computational and In Silico Approaches to SAR/SPR Elucidation

Computational methods are indispensable tools for understanding the complex relationships between the structure of this compound analogs and their biological functions. These in silico approaches accelerate the drug design process by predicting activity, optimizing ligand-target interactions, and elucidating binding mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For quinoxaline derivatives, both 2D and 3D-QSAR models have been successfully developed to predict activities such as anticancer, anti-tubercular, and kinase inhibitory effects. benthamdirect.comnih.govmdpi.com

These models utilize molecular descriptors that quantify various properties of the molecules, including:

Topological descriptors: Describing atomic connectivity.

Electrostatic descriptors: Characterizing charge distribution and dipole moments.

Steric descriptors: Relating to the molecule's size and shape.

For a compound like this compound, QSAR models can predict its potential activity based on descriptors derived from its structure. For example, a 3D-QSAR study on quinoxaline derivatives as VEGFR-2 inhibitors generated contour maps that provided insights into the structural requirements for activity. nih.gov These maps might indicate that a bulky, electronegative substituent (like chlorine) at the C8 position is favorable, while a hydrogen-bond donor/acceptor at the C2 position is essential for high affinity. Such models guide the synthesis of new analogs with potentially improved potency. nih.govresearchgate.net

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based design strategies are employed to discover and optimize quinoxaline derivatives.

Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target. Methods like pharmacophore modeling identify the essential steric and electronic features required for binding. For this compound, a pharmacophore model could be generated from a set of known active kinase inhibitors, defining the spatial arrangement of features like a hydrogen bond acceptor (the 2-oxo group), a hydrogen bond donor (the N1-H), and an aromatic/hydrophobic region (the chlorinated benzene ring). nih.gov

Structure-Based Drug Design (SBDD): When the target's 3D structure is available (e.g., from X-ray crystallography), SBDD allows for the rational design of inhibitors. This involves docking the ligand into the active site of the protein to predict its binding mode and affinity. For example, the design of novel quinoxaline-2-carboxylic acids as Pim-1 inhibitors was guided by docking studies within the ATP pocket of the kinase. nih.govbohrium.com This approach allows for the optimization of substituents to maximize favorable interactions (e.g., ensuring the 8-chloro group fits into a hydrophobic pocket) and avoid steric clashes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how this compound and its analogs interact with their biological targets.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. Docking studies of quinoxaline derivatives into various kinase active sites consistently show the importance of the quinoxaline core in forming key interactions. ekb.egtandfonline.com For this compound, docking would likely predict that:

The 2-oxo and N1-H groups form hydrogen bonds with the hinge region of a kinase.

The bicyclic ring system engages in π-π stacking or hydrophobic interactions with aromatic residues in the active site.

The 8-chloro group occupies a specific sub-pocket, where its size and electronegativity contribute to binding affinity.

Molecular Dynamics (MD) Simulations complement docking by providing a dynamic view of the ligand-receptor complex over time. An MD simulation can assess the stability of the binding pose predicted by docking. researchgate.netdntb.gov.ua For a complex of this compound with a target kinase, an MD simulation could reveal the stability of the key hydrogen bonds, the flexibility of the ligand in the binding pocket, and the role of water molecules in mediating interactions. Studies on quinoxaline derivatives have used MD simulations to confirm the stability of docked complexes within the active sites of targets like VEGFR-2 and ALR2, validating the binding hypotheses. tandfonline.comafricaresearchconnects.com

Predictive Modeling of Biological Activity Landscapes

Advanced computational models can predict the broader biological activity profile of a compound across multiple targets. This involves using machine learning and artificial intelligence approaches trained on large datasets of known compound-target interactions. For novel quinoxaline derivatives, such predictive models can be used to forecast their likely molecular targets and potential off-target effects. johnshopkins.edu

Advanced Analytical and Spectroscopic Characterization of 8 Chloroquinoxalin 2 Ol and Its Derivatives

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental for the separation and quantification of 8-Chloroquinoxalin-2-ol from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized techniques in this regard.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of this compound and for its quantification in various matrices. A typical HPLC method would employ a reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a gradient elution to ensure the effective separation of the target compound from any impurities or starting materials.

Detection is commonly achieved using a UV detector set at a wavelength where this compound exhibits maximum absorbance. The retention time of the compound under specific chromatographic conditions is a key identifier. By comparing the peak area of the sample to a calibration curve generated from standards of known concentration, the precise quantity of this compound can be determined. The purity is assessed by the presence of any additional peaks in the chromatogram, with the peak area percentage providing a quantitative measure of purity.

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-20 min: 90% B20-22 min: 90-10% B22-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8-12 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Derivatives and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like this compound, derivatization is often necessary to increase its volatility for GC analysis. Silylation is a common derivatization technique for compounds containing hydroxyl groups.

GC-MS is particularly useful for identifying potential degradation products that may form under thermal stress, for instance, in the heated GC inlet. The gas chromatograph separates the components of the sample, and the mass spectrometer provides detailed mass spectral data for each component, allowing for their identification. The fragmentation pattern of this compound and its derivatives in the mass spectrometer is characteristic and provides valuable structural information. Common fragmentation pathways may involve the loss of CO, Cl, and fragmentation of the quinoxaline (B1680401) ring system.

Table 2: Predicted GC-MS Data for a Silylated Derivative of this compound

| Parameter | Value |

| Column | DB-5ms (or equivalent) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV |

| Expected m/z Fragments | Molecular ion peak, fragments corresponding to the loss of CH₃, CO, Cl, and the silyl (B83357) group. |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for organic structure determination.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chlorine atom and the quinoxaline ring system. The coupling patterns between adjacent protons provide information on their relative positions.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the carbon's local electronic environment. The carbonyl carbon (C2) is expected to appear significantly downfield.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton couplings, while HSQC correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish longer-range correlations between protons and carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 3-H | ~8.1-8.3 | ~145-148 |

| 5-H | ~7.6-7.8 | ~128-130 |

| 6-H | ~7.3-7.5 | ~125-127 |

| 7-H | ~7.5-7.7 | ~130-132 |

| C-2 | - | ~155-158 |

| C-4a | - | ~135-138 |

| C-8 | - | ~130-133 |

| C-8a | - | ~140-143 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O stretching vibrations, which are indicative of the quinoxalin-2-one tautomeric form. Aromatic C-H and C=C stretching vibrations will also be present.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100-3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| C=O Stretch | 1650-1680 | Strong |

| C=N Stretch | 1610-1630 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| C-Cl Stretch | 700-800 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), the elemental composition can be determined. For this compound (C₈H₅ClN₂O), the calculated exact mass of the molecular ion can be compared to the experimentally measured value to confirm the molecular formula. The presence of the chlorine atom will also result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), which further aids in the confirmation of the structure.

Table 5: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₅ClN₂O |

| Calculated Exact Mass [M+H]⁺ | 181.0163 |

| Expected Isotopic Pattern | Presence of ³⁵Cl and ³⁷Cl isotopes in an ~3:1 ratio |

Solid-State Characterization and Crystallography

The solid-state architecture of quinoxaline derivatives is a key determinant of their material properties. The following sections detail the advanced analytical techniques used to elucidate the crystal structure and intermolecular interactions of these compounds.

X-ray Diffraction Studies for Single Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining unambiguous molecular structures. This technique allows for the precise measurement of unit cell dimensions, bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation in the solid state.

For instance, the crystallographic analysis of a derivative, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, reveals significant details about its structure. researchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.netnih.gov The detailed crystallographic data, determined at a temperature of 298(2) K, are summarized in the table below. researchgate.net

Table 1: Crystal Data and Structure Refinement for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione. researchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₃ClN₂O₂ |

| Formula weight | 276.72 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.3055(9) |

| b (Å) | 13.8645(8) |

| c (Å) | 10.5347(10) |

| α (°) | 90.0 |

| β (°) | 115.978(12) |

| γ (°) | 90.0 |

| Volume (ų) | 1353.1(2) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.359 |

| Absorption coefficient (mm⁻¹) | 0.283 |

| F(000) | 576 |

The analysis of bond lengths, angles, and dihedral angles indicates that the structure is characterized by a trigonal planar geometry. researchgate.net Such detailed structural information is vital for understanding the molecule's stability and potential interactions.

Hirshfeld Surface Analysis for Intermolecular Interaction Profiling

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com By mapping properties onto this unique molecular surface, one can gain a deep understanding of the crystal packing environment. The analysis generates two-dimensional fingerprint plots that summarize the types and relative significance of different intermolecular contacts. nih.govnih.gov

The percentage contributions of the most prominent intermolecular contacts to the total Hirshfeld surface area are detailed in the table below.

Table 2: Percentage Contributions of Intermolecular Contacts for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione from Hirshfeld Surface Analysis.

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.8 |

| O···H/H···O | 18.8 |

| C···H/H···C | 14.2 |

| Cl···H/H···Cl | 10.5 |

| C···C | 4.4 |

| N···H/H···N | 2.5 |

| Cl···C/C···Cl | 1.6 |

| O···C/C···O | 1.1 |

| N···C/C···N | 0.6 |

| O···N/N···O | 0.5 |

Mechanistic Investigations and Biological Evaluation of 8 Chloroquinoxalin 2 Ol and Analogues

In Vitro Pharmacological and Biological Screening Methodologies

Cell-Based Assays for Antiproliferative and Cytotoxic Activities (e.g., MTT Assay)

The antiproliferative and cytotoxic potential of quinoxaline (B1680401) derivatives, structural analogues of 8-Chloroquinoxalin-2-ol, has been extensively evaluated against various human cancer cell lines using cell viability assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

A study on novel oxiranyl-quinoxaline derivatives, which included compounds with a chlorine substitution on the quinoxaline core, demonstrated significant antiproliferative activity against neuroblastoma cell lines SK-N-SH and IMR-32. nih.govmdpi.com For instance, certain compounds with nitrofuran substituents showed potent activity, with IC50 values (the concentration required to inhibit the growth of 50% of cells) as low as 2.49 ± 1.33 µM against the SK-N-SH cell line. nih.gov

Similarly, a series of 2-oxo-3-phenylquinoxaline derivatives were tested against the HCT-116 colon cancer cell line. nih.gov Two compounds, in particular, exhibited significant reductions in cell viability, with IC50 values of 28.85 ± 3.26 µg/mL and 26.75 ± 3.50 µg/mL. nih.gov Another investigation into four quinoxaline compounds (designated I, II, III, and IV) revealed that compounds III and IV had the most potent anti-proliferative effects against prostate cancer (PC-3) cells, with IC50 values of 4.11 µM and 2.11 µM, respectively. tandfonline.comnih.gov Furthermore, 2-substituted-quinoxaline analogues combining coumarin (B35378) and quinoxaline scaffolds were assessed against the MCF-7 breast cancer cell line, with one compound (3b) showing a superior inhibitory effect (IC50 = 1.85 ± 0.11 μM) compared to the standard drug staurosporine. rsc.orgrsc.org

These findings highlight that the quinoxaline scaffold is a promising framework for developing potent cytotoxic agents. The specific substitutions on the quinoxaline ring system play a crucial role in determining the potency and selectivity of these compounds against different cancer cell lines.

Table 1: Antiproliferative Activity of Quinoxaline Analogues in Various Cancer Cell Lines This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Class | Cell Line | IC50 Value | Source |

|---|---|---|---|

| Oxiranyl-quinoxaline (nitrofuran sub.) | SK-N-SH | 2.49 ± 1.33 µM | nih.gov |

| Oxiranyl-quinoxaline (nitrofuran sub.) | IMR-32 | 3.96 ± 2.03 µM | nih.gov |

| 2-oxo-3-phenylquinoxaline (2a) | HCT-116 | 28.85 ± 3.26 µg/mL | nih.gov |

| 2-oxo-3-phenylquinoxaline (7j) | HCT-116 | 26.75 ± 3.50 µg/mL | nih.gov |

| Quinoxaline Derivative (III) | PC-3 | 4.11 µM | tandfonline.comnih.gov |

| Quinoxaline Derivative (IV) | PC-3 | 2.11 µM | tandfonline.comnih.gov |

| 2-substituted-quinoxaline (3b) | MCF-7 | 1.85 ± 0.11 µM | rsc.orgrsc.org |

Biochemical and Enzymatic Assays for Target Inhibition (e.g., Histone Deacetylase, Topoisomerase II)

The anticancer activity of quinoxaline analogues is often linked to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. Biochemical and enzymatic assays are crucial for identifying these molecular targets.

Topoisomerase II Inhibition: Topoisomerase II (Topo II) is a vital enzyme that alters DNA topology and is a validated target for cancer therapy. Several quinoxaline derivatives have been identified as potent Topo II inhibitors. For example, a study of four quinoxaline compounds found that two of them, compounds III and IV, demonstrated inhibitory effects against the Topo II enzyme with IC50 values of 21.98 µM and 7.529 µM, respectively. tandfonline.comnih.gov Another series of novel quinoxaline derivatives were designed as dual DNA intercalators and Topo II inhibitors. The most potent of these compounds showed significant Topo II inhibitory activities, with IC50 values ranging from 6.4 to 15.3 µM, comparable to the well-known anticancer drug doxorubicin (B1662922) (IC50 = 3.8 µM). nih.gov These results suggest that the cytotoxic effects of certain quinoxaline analogues are, at least in part, mediated through the inhibition of Topo II. tandfonline.comnih.govnih.gov

Histone Deacetylase (HDAC) Inhibition: While direct evidence for HDAC inhibition by this compound or its close analogues is not prominent in the available literature, the broader class of nitrogen-containing heterocyclic compounds, including quinolines (which share structural similarities), has been explored for this activity. The inhibition of HDACs is a promising strategy in cancer therapy. The lack of specific data for quinoxalines in this area represents a potential avenue for future research.

Table 2: Topoisomerase II Inhibitory Activity of Quinoxaline Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | Target Enzyme | IC50 Value (µM) | Reference Drug (IC50 µM) | Source |

|---|---|---|---|---|

| Quinoxaline Derivative (III) | Topoisomerase II | 21.98 | Doxorubicin (N/A) | tandfonline.comnih.gov |

| Quinoxaline Derivative (IV) | Topoisomerase II | 7.529 | Doxorubicin (N/A) | tandfonline.comnih.gov |

| Quinoxaline Derivative (13) | Topoisomerase II | 15.3 | Doxorubicin (3.8) | nih.gov |

| Quinoxaline Derivative (15) | Topoisomerase II | 6.4 | Doxorubicin (3.8) | nih.gov |

| Quinoxaline Derivative (16) | Topoisomerase II | 10.2 | Doxorubicin (3.8) | nih.gov |

| Quinoxaline Derivative (19) | Topoisomerase II | 8.7 | Doxorubicin (3.8) | nih.gov |

Antimicrobial Efficacy Assays (e.g., Minimum Inhibitory Concentration, Zone of Inhibition)

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents against a wide range of pathogens. Their efficacy is typically evaluated using methods such as the determination of Minimum Inhibitory Concentration (MIC) and the agar (B569324) diffusion (zone of inhibition) test.

Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Studies on various quinoxaline analogues have reported potent activity. For instance, certain substituted quinoxalines showed high antibacterial activity against Escherichia coli (MIC of 8 µg/mL) and Bacillus subtilis (MIC of 16 µg/mL). nih.gov One study evaluated a quinoxaline derivative against sixty Methicillin-Resistant Staphylococcus aureus (MRSA) isolates and found that the majority of isolates had low MICs (1–4 μg/mL), indicating promising efficacy. dovepress.com Another class, quinoxaline 1,4-di-N-oxide derivatives, has been noted for its activity, with research indicating that a chlorine atom at the 6- or 7-position can enhance antimicrobial effects.

Zone of Inhibition: This agar-based method qualitatively assesses the antimicrobial activity of a substance. A solution of the test compound is placed on an agar plate inoculated with a microorganism, and the size of the clear zone where growth is inhibited is measured. Several synthesized quinoxalinone derivatives have been tested using this method against bacteria like Staphylococcus aureus and Bacillus cereus, and fungi such as Aspergillus ochraceus and Penicillium chrysogenum, showing varied zones of inhibition and demonstrating a broad spectrum of activity. mdpi.com

Table 3: Minimum Inhibitory Concentration (MIC) of Quinoxaline Analogues against Various Microorganisms This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Source |

|---|---|---|---|

| Substituted Quinoxaline (2d) | Escherichia coli | 8 | nih.gov |

| Substituted Quinoxaline (3c) | Escherichia coli | 8 | nih.gov |

| Substituted Quinoxaline (2d, 3c, 4, 6a) | Bacillus subtilis | 16 | nih.gov |

| Pentacyclic Quinoxaline (10) | Candida albicans | 16 | nih.gov |

| Pentacyclic Quinoxaline (10) | Aspergillus flavus | 16 | nih.gov |

| Quinoxaline Derivative | MRSA (majority of isolates) | 1-4 | dovepress.com |

Receptor Activation and Modulation Studies (e.g., ALX/FPR2)

The formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2), is a G-protein-coupled receptor that plays a critical role in mediating inflammatory responses. nih.govnih.gov It is activated by a diverse range of ligands, leading to either pro- or anti-inflammatory signals. nih.govnih.gov While the pharmacology of FPR2/ALX is an area of intense research for inflammatory disorders, current scientific literature does not provide direct evidence linking this compound or its close structural analogues to the activation or modulation of the ALX/FPR2 receptor. The investigation of quinoxaline derivatives as potential ligands for this receptor remains an unexplored area of research.

Elucidation of Cellular and Molecular Mechanisms of Action

Induction of Apoptosis and Modulation of Apoptotic Markers (Bax, Bcl-2)

A key mechanism underlying the anticancer activity of many quinoxaline analogues is the induction of apoptosis, or programmed cell death. This process is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins, most notably the Bcl-2 family members, Bax and Bcl-2. An increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.

Several studies have confirmed that quinoxaline derivatives can modulate these key apoptotic markers. In an investigation of a potent quinoxaline-based compound (IV) in PC-3 prostate cancer cells, Western blot analysis showed that the compound's treatment led to a significant downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of pro-apoptotic proteins like p53 and caspases. tandfonline.comnih.gov

Similarly, a study on new indeno[1,2-b]quinoxaline derivatives found that the most active compounds induced apoptosis by downregulating Bcl-2 and upregulating Bax and caspase-3 in liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cell lines. nih.govresearchgate.net In one specific derivative, the level of Bcl-2 was decreased by up to 3.99-fold, while the Bax level increased by as much as 10.6-fold relative to control cells. researchgate.net Another investigation into 2,4-disubstituted benzo[g]quinoxaline (B1338093) derivatives in MCF-7 cells showed that a lead compound increased the expression of Bax by 3.89-fold and downregulated Bcl-2 by 4.35-fold compared to the untreated control. nih.gov These findings collectively demonstrate that a primary mechanism of action for the anticancer effects of these quinoxaline analogues is the induction of apoptosis via modulation of the Bax/Bcl-2 pathway. nih.govresearchgate.netnih.gov

Table 4: Modulation of Apoptotic Markers by Quinoxaline Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Class | Cell Line | Effect on Bcl-2 | Effect on Bax | Resulting Bax/Bcl-2 Ratio | Source |

|---|---|---|---|---|---|

| Quinoxaline Derivative (IV) | PC-3 | Downregulated | N/A (p53 upregulated) | Increased | tandfonline.comnih.gov |

| Indeno[1,2-b]quinoxaline | MCF-7 | Downregulated (1.95–3.99 fold) | Upregulated (7.2–10.6 fold) | Increased | researchgate.net |

| 2,4-disubstituted benzo[g]quinoxaline (3) | MCF-7 | Downregulated (4.35-fold) | Upregulated (3.89-fold) | Increased | nih.gov |

Effects on Cell Cycle Progression

Quinoxaline derivatives have been extensively studied for their antiproliferative activities, which are often linked to their ability to disrupt the normal progression of the cell cycle in cancer cells. Various analogues of this compound have demonstrated the capacity to induce cell cycle arrest at different phases, thereby inhibiting tumor cell division and growth.

Mechanistic studies have revealed that certain quinoxaline compounds can halt the cell cycle at the G1, S, or G2/M transitions. For instance, a novel 2-substituted-quinoxaline derivative, compound 3b , was shown to induce cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. rsc.orgrsc.org Further analysis indicated an increase in the percentage of cells arrested in the G2/M and pre-G1 phases, suggesting a multi-faceted impact on cell cycle regulation. rsc.orgrsc.org

In another study, quinoxaline 1,4-dioxide derivatives demonstrated varied effects on the cell cycle in T-84 human colon cancer cells. nih.gov The compound AMQ (2-acetyl-3-methyl-quinoxaline 1,4-dioxide) blocked over 60% of cells at the G2/M phase, an effect associated with the inhibition of cyclin B expression. nih.gov Similarly, BPQ (2-benzoyl-3-phenyl-quinoxaline 1,4-dioxide) also caused G2/M arrest. nih.gov Other research has identified quinoxaline derivatives that arrest the cell cycle at the S phase in PC-3 prostate cancer cells nih.govtandfonline.com and at the G2/M phase in HCT116 colon carcinoma cells and MDA-MB-436 breast cancer cells. nih.govtemple.edu This body of evidence suggests that the quinoxaline scaffold is a versatile pharmacophore for developing agents that can modulate cell cycle checkpoints, a key strategy in cancer therapy. ekb.eg

Table 1: Effects of Quinoxaline Analogues on Cell Cycle Progression

| Compound/Derivative | Cancer Cell Line | Effect | Phase of Arrest |

|---|---|---|---|

| 2-substituted-quinoxaline (3b) | MCF-7 (Breast) | Induces cell cycle arrest | G1 and G2/M |

| Quinoxaline 1,4-dioxides (AMQ, BPQ) | T-84 (Colon) | Induces cell cycle arrest | G2/M |

| Quinoxaline-based derivative (IV) | PC-3 (Prostate) | Induces cell cycle arrest | S Phase |

| Quinoxaline derivative (VIIIc) | HCT116 (Colon) | Induces cell cycle arrest | G2/M |

| 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivative (5) | MDA-MB-436 (Breast) | Induces cell cycle arrest | G2/M |

Formation of Protein-DNA Cross-Links

The formation of covalent cross-links between proteins and DNA is a mechanism of action for several cytotoxic and chemotherapeutic agents. These adducts are bulky lesions that can physically block the progression of DNA and RNA polymerases, thereby interfering with essential cellular processes like replication and transcription, ultimately leading to cell death. wikipedia.org Agents that induce protein-DNA cross-links can be of exogenous or endogenous origin and include various chemicals and metabolites that react with both macromolecules. wikipedia.org

While some anticancer agents, such as nitrogen mustards and platinum-based drugs, are known to form DNA-protein cross-links, this specific mechanism has not been extensively documented for quinoxaline derivatives in the available literature. The anticancer activity of some quinoxaline-based compounds, like the antibiotic echinomycin, has been attributed to their ability to intercalate into the DNA double helix, a process that involves non-covalent binding within the DNA grooves. nih.govnih.gov This bifunctional intercalation can unwind the DNA helix without forming covalent bonds. nih.gov Other quinoxaline derivatives have been shown to act as topoisomerase II inhibitors, which interfere with the enzyme responsible for managing DNA topology, leading to DNA damage and apoptosis. nih.govtandfonline.comresearchgate.net Although topoisomerase poisons can trap the enzyme on the DNA, creating a form of protein-DNA adduct, the direct formation of covalent protein-DNA cross-links by the quinoxaline moiety itself is not a well-established primary mechanism of action for this class of compounds based on current findings.

Interference with Specific Intracellular Signaling Pathways (e.g., mTOR Pathway)

The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular functions, including growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many types of cancer, making it an attractive target for therapeutic intervention. researchgate.net A growing body of evidence indicates that quinoxaline derivatives are potent inhibitors of this pathway, often acting as dual PI3K and mTOR inhibitors. researchgate.net

By blocking the signaling of these two key kinases, quinoxaline-based compounds can effectively inhibit cancer cell growth and proliferation. For example, the quinoxaline derivative PKI-587 has shown strong inhibitory activity against both PI3K and mTOR and has been investigated in clinical trials for various cancers. researchgate.net Another compound, PX-866 , has also demonstrated efficacy against several cancer types by targeting this pathway. researchgate.net The ability of these compounds to selectively target cancer cells that are dependent on the PI3K/Akt/mTOR pathway offers a more targeted therapeutic approach compared to conventional chemotherapy.

Furthermore, chemical proteomics studies have confirmed the engagement of mTOR by certain pyrrolo[3,2-b]quinoxaline derivatives, validating their mechanism of action. nih.gov This interference with the mTOR pathway can modulate downstream targets, leading to the activation of p53, induction of apoptosis, and regulation of proteins involved in cell survival and death, such as Bax and Bcl-2. researchgate.net

Computational Pharmacological Profiling and Prediction

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a crucial component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. For quinoxaline derivatives, various computational studies have been performed to predict their drug-likeness and ADMET profiles. nih.govmssm.edunih.gov These studies often evaluate parameters based on established rules such as Lipinski's, Veber's, Egan's, and Muegge's to predict oral bioavailability and membrane permeability. mssm.edunih.gov

For a representative compound like this compound, a predicted ADMET profile can be constructed based on analyses of similar structures. Typically, these studies predict properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. For many synthesized quinoxaline-isoxazole-piperazine conjugates, predictions indicated high GI absorption and no BBB permeation, suggesting a favorable profile for peripherally acting agents. mssm.edunih.gov Furthermore, these compounds were often predicted not to be substrates of P-glycoprotein (P-gp), which is beneficial for avoiding drug efflux. mssm.edu

Table 2: Representative In Silico ADMET Prediction for a Quinoxaline Derivative

| ADMET Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | < 500 g/mol | Fulfills Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Fulfills Lipinski's Rule |

| Hydrogen Bond Donors | < 5 | Fulfills Lipinski's Rule |

| Hydrogen Bond Acceptors | < 10 | Fulfills Lipinski's Rule |

| Gastrointestinal (GI) Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier (BBB) Permeant | No | Low potential for CNS side effects |

| P-glycoprotein (P-gp) Substrate | No | Reduced likelihood of drug efflux |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

Computational Toxicity Assessment

Alongside ADMET profiling, computational toxicology provides early warnings about the potential toxicity of drug candidates. For various quinoxaline derivatives, in silico toxicity assessments have been conducted to predict endpoints such as hepatotoxicity, carcinogenicity, and skin sensitization. nih.govrsc.org

These predictive models suggest that many quinoxaline-based compounds possess an acceptable safety profile. For instance, studies on novel 3-methylquinoxaline derivatives indicated that they were non-carcinogenic and non-mutagenic. nih.govrsc.org Such predictions are vital for prioritizing compounds for further development and minimizing the risk of late-stage failures due to unacceptable toxicity. The selective toxicity of certain quinoxaline 1,4-di-N-oxide derivatives towards hypoxic tumor cells has also been noted, highlighting a potential therapeutic window for these compounds. nih.gov

Table 3: Predicted Computational Toxicity Profile for Quinoxaline Analogues

| Toxicity Endpoint | Predicted Risk |

|---|---|

| Hepatotoxicity | Low / None |

| Carcinogenicity | None |

| Mutagenicity (AMES test) | None |

| Skin Sensitization | Low / None |

Molecular Modeling of Pathogen-Related Protein Interactions (e.g., SARS-CoV-2 N-protein)

The emergence of viral pathogens like SARS-CoV-2 has spurred efforts to identify new antiviral agents. The nucleocapsid (N) protein of SARS-CoV-2 is an essential protein for viral replication and transcription, making it a potential drug target. genominfo.org While specific molecular modeling studies of this compound against the SARS-CoV-2 N-protein are not widely available, computational studies have explored the interaction of other quinoxaline derivatives with key SARS-CoV-2 proteins.

In silico docking studies have shown that quinoxaline derivatives can bind with high affinity to the main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme crucial for the viral life cycle. nih.govnih.gov For example, a p-tolylamino-substituted quinoxalino[2,1-b]quinazolinone derivative displayed a low binding affinity of -9.0 kcal/mol, indicating a strong potential for inhibition. nih.gov These interactions are typically stabilized by multiple hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov

While the main focus has often been on the main protease, the disruption of the interaction between the nucleocapsid protein and viral RNA is another viable antiviral strategy. nih.gov Given the structural features of the quinoxaline scaffold, it is plausible that derivatives like this compound could also be modeled to assess their binding potential to the RNA-binding domain of the SARS-CoV-2 N-protein, representing a promising avenue for future antiviral research.

Applications and Therapeutic Potential of 8 Chloroquinoxalin 2 Ol in Medicinal Chemistry

Development of Novel Anticancer Agents

The quest for more effective and selective anticancer drugs has led researchers to explore a multitude of chemical scaffolds, with quinoxaline (B1680401) derivatives showing significant promise. The 8-Chloroquinoxalin-2-ol core has been instrumental in the design and synthesis of novel compounds targeting various mechanisms involved in cancer cell proliferation and survival.

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. cnpereading.com Topoisomerase II poisons are a class of anticancer drugs that stabilize the transient "cleavable complexes" formed between the enzyme and DNA, leading to double-strand breaks and ultimately, apoptosis. cnpereading.com Several quinoxaline-based compounds have been identified as potent topoisomerase II poisons.

Research has demonstrated that specific quinoxaline derivatives can act as topoisomerase II poisons, exhibiting unique DNA cleavage patterns. For instance, the antineoplastic quinoxaline topoisomerase II poisons, XK469 and chloroquinoxaline sulfonamide (CQS), have been shown to have distinct DNA cleavage site specificities when interacting with human topoisomerase IIα and topoisomerase IIβ. nih.gov This suggests that the quinoxaline scaffold can be modified to achieve isozyme-specific targeting, potentially leading to more selective and less toxic cancer therapies. nih.gov The structural differences between these compounds, such as their geometry and side chains, are believed to be responsible for the variations in their DNA cleavage patterns. nih.gov

| Compound | Target | Mechanism of Action |

| XK469 | Topoisomerase IIα and IIβ | DNA cleavage site-specific poison |

| Chloroquinoxaline sulfonamide (CQS) | Topoisomerase IIα and IIβ | DNA cleavage site-specific poison |

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with the development and progression of cancer, making them an attractive target for anticancer drug development. ekb.eg HDAC inhibitors (HDACIs) have emerged as a promising class of therapeutics, with several compounds already approved for clinical use. nih.gov

Guided by the promising anticancer effects of the quinoxaline nucleus, researchers have designed and synthesized novel series of HDAC inhibitors. nih.govresearchgate.net These compounds are often designed to incorporate the key pharmacophoric features of known HDACIs. researchgate.net For example, studies have shown that certain quinoxaline derivatives exhibit potent inhibitory activity against various HDAC isoforms, including HDAC1, HDAC4, and HDAC6. nih.govresearchgate.net In some cases, these derivatives have demonstrated cytotoxic activities against liver cancer cell lines, such as HepG-2 and HuH-7, with IC50 values in the low micromolar range. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that modifications to the quinoxaline scaffold, such as the introduction of a chlorine atom at the 2-position, can significantly enhance the anticancer activity. nih.gov

| Compound Derivative | Target HDAC Isoforms | Effect on Cancer Cell Lines |

| Quinoxaline derivative 6c | HDAC1, HDAC4, HDAC6 | Cytotoxic against HepG-2 and HuH-7 |

| Quinoxaline derivative 8 | Not specified | Increased activity against HepG-2 and HuH-7 |

A major challenge in cancer chemotherapy is the lack of selectivity of many drugs, which often leads to significant side effects due to their toxicity towards healthy cells. nih.gov Therefore, developing strategies to achieve selective cytotoxicity against cancer cells is a primary goal in anticancer drug discovery.

One approach to enhance selectivity involves modifying the chemical structure of the parent compound to exploit the unique characteristics of cancer cells. For instance, the introduction of specific functional groups can alter the compound's ability to inhibit cancer cell proliferation while reducing its toxicity to normal cells. nih.gov In the context of quinoline (B57606) derivatives, a related class of compounds, minor structural modifications, such as replacing an oxygen atom with a nitrogen atom in the quinoline skeleton, have been shown to improve the ability of the compounds to inhibit cancer cell proliferation while decreasing their cytotoxicity to healthy cells. nih.gov